molecular formula C7H6BrNO3 B8718333 2-Amino-5-bromo-3-hydroxybenzoic Acid

2-Amino-5-bromo-3-hydroxybenzoic Acid

Cat. No.: B8718333
M. Wt: 232.03 g/mol
InChI Key: DXYNOGDBMHRISU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-bromo-3-hydroxybenzoic Acid is a brominated derivative of 3-hydroxyanthranilic acid, which is an intermediate in the kynurenine pathway of tryptophan metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromo-3-hydroxybenzoic Acid typically involves the bromination of 3-hydroxyanthranilic acid. One common method includes the use of bromine in an aqueous medium under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-bromo-3-hydroxybenzoic Acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-5-bromo-3-hydroxybenzoic Acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-bromo-3-hydroxybenzoic Acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-Amino-5-bromo-3-hydroxybenzoic Acid is unique due to its specific bromination, which imparts distinct chemical properties and reactivity compared to its non-brominated and differently substituted analogs .

Properties

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

IUPAC Name

2-amino-5-bromo-3-hydroxybenzoic acid

InChI

InChI=1S/C7H6BrNO3/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2,10H,9H2,(H,11,12)

InChI Key

DXYNOGDBMHRISU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)N)O)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Hydroxyanthranilic acid (6.28 g, 41.0 mmol) was dissolved in acetic acid (550 ml), then a solution of bromine (13.1 g, 82.0 mmol) dissolved in acetic acid (50 ml) was gradually and dropwise added at room temperature, taking 20 minutes. After stirring at room temperature for 2.5 hours, methanol (70 ml) and water (300 ml) were added to the solution, followed by stirring at room temperature for 15 hours. The formed solid was collected by nitration, and dried under reduced pressure to obtain the entitled compound (9.129 g, 97%) as a brown powder.
Quantity
6.28 g
Type
reactant
Reaction Step One
Quantity
550 mL
Type
solvent
Reaction Step One
Quantity
13.1 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Three
Yield
97%

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